3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
CAS No.: 326902-99-2
Cat. No.: VC21460687
Molecular Formula: C14H9Cl2N3O2S
Molecular Weight: 354.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326902-99-2 |
|---|---|
| Molecular Formula | C14H9Cl2N3O2S |
| Molecular Weight | 354.2g/mol |
| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20) |
| Standard InChI Key | BOWULQLQQXEKJY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3 |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3 |
Introduction
Chemical Name:
3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Molecular Formula:
C13H9Cl2N3O2S
Molecular Weight:
342.20 g/mol
This compound is a heterocyclic derivative combining an oxazole ring with a thiazole moiety and a dichlorophenyl substituent. Such structural features often confer biological activity, making it a candidate for pharmaceutical and agrochemical research.
Table 1: Key Structural Features
| Functional Group | Role in Activity |
|---|---|
| Dichlorophenyl | Enhances hydrophobic interactions |
| Methyl group on oxazole | Modulates electronic properties |
| Thiazole | Facilitates enzyme binding |
| Carboxamide | Hydrogen bonding for receptor interaction |
Synthesis
The synthesis of this compound typically involves:
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Formation of the oxazole ring: Achieved through cyclization reactions involving precursors like α-hydroxy ketones or α-haloketones.
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Introduction of the thiazole moiety: Using thioamides or thioureas in the presence of halogenated intermediates.
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Coupling with dichlorophenyl derivatives: Employing chlorinated aromatic compounds under basic or catalytic conditions.
General Reaction Scheme:
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 342.20 g/mol |
| Melting Point | ~200°C (estimated based on structure) |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| LogP | High (due to dichlorophenyl group) |
Biological Activity
Compounds with similar structures have demonstrated various pharmacological properties:
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Antimicrobial Activity:
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Anti-inflammatory Potential:
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Anticancer Properties:
Table 3: Hypothetical Applications
| Application | Mechanism |
|---|---|
| Antimicrobial | Enzyme inhibition |
| Anti-inflammatory | Lipoxygenase inhibition |
| Anticancer | Interaction with hydrophobic protein sites |
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